Product packaging for 1,2,3-Tribromo-4-fluorobenzene(Cat. No.:CAS No. 101051-90-5)

1,2,3-Tribromo-4-fluorobenzene

Cat. No.: B8576665
CAS No.: 101051-90-5
M. Wt: 332.79 g/mol
InChI Key: CGWHYIUWDYOQIA-UHFFFAOYSA-N
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Description

Contextualization of Polyhalogenated Arenes in Contemporary Organic Chemistry

Polyhalogenated arenes, aromatic compounds bearing multiple halogen substituents, are fundamental building blocks in modern organic chemistry. Their utility stems from the unique electronic and steric properties imparted by the halogen atoms, which can be leveraged for a wide array of chemical transformations. These compounds serve as versatile precursors in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogens allows for selective functionalization through various cross-coupling reactions, offering chemists precise control over the construction of intricate molecular architectures. Methods for the site-selective cross-coupling of polyhalogenated arenes are highly sought after for the efficient synthesis of value-added molecules. acs.org The field is dynamic, with ongoing research focusing on developing new catalytic systems and strategies to control reactivity and selectivity in these densely functionalized systems. acs.org

Significance of Brominated Fluorobenzenes in Advanced Synthetic Endeavors

Within the broader class of polyhalogenated arenes, brominated fluorobenzenes hold particular importance. The combination of bromine and fluorine atoms on a benzene (B151609) ring provides a unique reactivity profile. The fluorine atom significantly influences the electronic nature of the aromatic ring, while the bromine atoms serve as excellent leaving groups for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This differential reactivity is crucial for sequential, site-selective modifications of the aromatic core. chemicalbook.com Brominated and fluorinated benzenes are known for their diverse applications in organic synthesis and materials science. These compounds are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and liquid crystals. ontosight.aiontosight.ainbinno.com The unique electronic properties derived from halogenation are a key factor in their utility.

Current Research Landscape Pertaining to 1,2,3-Tribromo-4-fluorobenzene

The specific isomer, this compound, is a less-explored member of the brominated fluorobenzene (B45895) family. While its CAS number (101051-90-5) is registered and the compound is available from some chemical suppliers for research purposes, there is a notable scarcity of published research detailing its synthesis, reactivity, and applications. bldpharm.comchiralen.com Its existence is confirmed by its molecular formula, C₆H₂Br₃F, and molecular weight of 332.79. bldpharm.com The current research landscape suggests that this compound is a compound with untapped potential. The study of its reactivity, particularly in site-selective cross-coupling reactions, could open new avenues for the synthesis of novel, highly substituted aromatic compounds. Its structural similarity to other polyhalogenated arenes used in medicinal chemistry and materials science implies that it could serve as a valuable building block in these fields. However, without dedicated studies, its specific contributions remain speculative.

Properties of this compound

PropertyValue
CAS Number 101051-90-5
Molecular Formula C₆H₂Br₃F
Molecular Weight 332.79 g/mol

Comparison with Other Brominated Fluorobenzene Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1-Bromo-4-fluorobenzeneC₆H₄BrF175.00150-16
1,2-Dibromo-4-fluorobenzene (B1585839)C₆H₃Br₂F253.9021633-36
1,3-Dibromo-5-fluorobenzeneC₆H₃Br₂F253.90145-147 (at 10 mmHg)34-36
1,3,5-Tribromo-2-fluorobenzene (B3133544)C₆H₂Br₃F332.79Not availableNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br3F B8576665 1,2,3-Tribromo-4-fluorobenzene CAS No. 101051-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101051-90-5

Molecular Formula

C6H2Br3F

Molecular Weight

332.79 g/mol

IUPAC Name

1,2,3-tribromo-4-fluorobenzene

InChI

InChI=1S/C6H2Br3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H

InChI Key

CGWHYIUWDYOQIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,2,3 Tribromo 4 Fluorobenzene

Classical Approaches to Polyhalogenated Fluorobenzenes

The synthesis of polyhalogenated fluorobenzenes like 1,2,3-tribromo-4-fluorobenzene is rooted in classical organic reactions. These methods often involve the sequential introduction of halogen substituents onto a fluorinated benzene (B151609) core, with careful consideration of the directing effects of the substituents at each step.

Electrophilic Aromatic Substitution (EAS) Strategies for Bromination

Electrophilic aromatic substitution (EAS) stands as a cornerstone for the functionalization of aromatic rings. In the context of synthesizing this compound, EAS is the primary method for introducing bromine atoms onto the fluorobenzene (B45895) scaffold.

The direct bromination of aromatic compounds typically requires the activation of bromine with a Lewis acid catalyst. Fluorobenzene itself undergoes bromination in the presence of catalysts like iron(III) bromide (FeBr₃) or aluminum tribromide (AlBr₃) to primarily yield 4-bromofluorobenzene. wikipedia.org For the introduction of multiple bromine atoms, stronger conditions or more activated substrates are necessary.

Lewis acids such as zirconium(IV) chloride (ZrCl₄) have also been shown to be effective catalysts for the halogenation of aromatic compounds under mild conditions, offering high selectivity. researchgate.net The choice of catalyst can significantly influence the reaction rate and the isomeric distribution of the products. For instance, in the bromination of 4-fluorotoluene (B1294773), aluminum bromide can enhance the reaction rate and selectivity for the ortho position to the methyl group, achieving yields of up to 85%.

A multi-step approach starting from a different precursor, such as o-fluoronitrobenzene, has been documented for the synthesis of a related compound, 1,3-dibromo-4-fluorobenzene. This process involves an initial bromination, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to replace the amino group with a bromine atom. google.com This highlights how classical, catalyst-mediated reactions are strategically combined to achieve a specific substitution pattern.

Table 1: Catalyst-Mediated Bromination of Fluorinated Aromatic Compounds

Starting MaterialBrominating AgentCatalystProductYieldReference
FluorobenzeneBr₂FeBr₃/AlBr₃4-BromofluorobenzeneHigh wikipedia.org
4-FluorotolueneBr₂AlBr₃2-Bromo-4-fluorotolueneup to 85%
o-FluoronitrobenzeneN-Bromosuccinimide-5-Bromo-2-fluoronitrobenzene- google.com

The directing effects of the substituents on the aromatic ring are paramount in controlling the regioselectivity of electrophilic bromination. The fluorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Similarly, bromine atoms are also ortho, para-directing.

In the synthesis of this compound, the challenge lies in achieving the specific 1,2,3-tribromo substitution pattern. A plausible synthetic route would likely start from a precursor that already contains some of the desired substituents or a directing group that facilitates the desired bromination pattern.

For example, starting with 4-fluoroaniline (B128567), the strong activating and ortho, para-directing amino group would direct bromination to the 2 and 6 positions. Further bromination could potentially occur at the 3 and 5 positions. A subsequent Sandmeyer reaction, which replaces the amino group with bromine, is a classical method to introduce a halogen. wikipedia.orgbyjus.com However, controlling the exact positions of three incoming bromine atoms to achieve the 1,2,3-arrangement ortho to the fluorine atom is a significant synthetic challenge.

A more controlled approach could involve the bromination of a pre-functionalized fluorobenzene derivative. For instance, starting with 2,3-dibromo-1-fluorobenzene, the directing effects of the two bromine atoms and the fluorine atom would need to be carefully considered for the introduction of the third bromine atom at the desired position. The low site-selectivity in the Suzuki-Miyaura reaction of 1,2-dibromo-4-fluorobenzene (B1585839) suggests that the electronic and steric environments at positions 1 and 2 are quite similar, which would also be a factor in electrophilic substitution. chemicalbook.com

A hypothetical, yet chemically sound, multi-step synthesis could start from 4-fluoroaniline. Tribromination of 4-fluoroaniline would likely yield 2,3,5-tribromo-4-fluoroaniline due to the complex interplay of activating and directing effects. Subsequent removal of the amino group via a deamination reaction could be a potential, though not direct, route to a tribromofluorobenzene.

Radical Bromination Techniques for Aromatic Systems

Radical bromination offers an alternative pathway for the halogenation of aromatic compounds, particularly those with alkyl substituents.

Photochemical methods, often involving UV light, can initiate radical chain reactions for bromination. The photochemical bromination of simple arenes like benzene and fluorobenzene can lead to substitution products. rsc.org This process can proceed through the formation of adducts which then eliminate hydrogen bromide to yield the aryl bromide. rsc.org The use of light can provide an alternative to Lewis acid catalysis for initiating the bromination of the aromatic ring itself. rsc.org

More commonly, photochemical induction is used for the bromination of the side chains of alkylbenzenes. libretexts.org

The selective bromination of an alkyl group attached to a fluorinated benzene ring is a well-established radical substitution reaction. This benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like benzoyl peroxide. libretexts.orgyoutube.com The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

For example, 4-fluorotoluene can be selectively brominated at the methyl group to yield 4-fluorobenzyl bromide. This reaction would proceed via a radical mechanism and would not affect the aromatic ring itself under these conditions.

Table 2: Benzylic Bromination of an Alkyl-Substituted Fluorobenzene

Starting MaterialBrominating AgentInitiatorProductReference
4-FluorotolueneN-Bromosuccinimide (NBS)UV light / Peroxide4-Fluorobenzyl bromide libretexts.orgyoutube.com

This selective benzylic bromination is a powerful tool for introducing functionality at a position adjacent to the aromatic ring, which can then be used in subsequent synthetic transformations. While this does not directly produce this compound, it is a key technique in the broader context of synthesizing functionalized polyhalogenated aromatic compounds.

Modern and Sustainable Synthetic Pathways

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of modern and sustainable chemistry. These approaches aim to enhance efficiency, reduce waste, and utilize safer reagents and conditions.

Green Chemistry Principles in this compound Synthesis

Green chemistry offers a framework for developing more environmentally benign chemical processes. researchgate.net Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. researchgate.net For the synthesis of halogenated aromatic compounds, this often involves exploring solvent-free reactions, using water as a solvent, or employing recyclable catalysts. rsc.orgmatanginicollege.ac.in While specific green synthesis protocols for this compound are not extensively documented in readily available literature, the broader principles can be applied. For instance, moving away from hazardous solvents and developing catalytic systems that can be recovered and reused are central tenets. rsc.org The use of microwave irradiation to accelerate reactions is another green chemistry technique that can potentially reduce energy consumption and reaction times in halogenation processes. researchgate.net

Transition Metal-Catalyzed Halogenation Methods

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering highly selective and efficient routes to a wide array of compounds. mdpi.com In the context of polyhalogenated benzenes, transition metals like palladium, copper, and rhodium can catalyze C-H bond halogenation with high regioselectivity, which is often a challenge in traditional electrophilic aromatic substitution reactions. mdpi.comthieme-connect.com

Copper-catalyzed reactions, for example, are effective in both halogenation and dehalogenation processes of aromatic compounds. mdpi.com While direct, selective, one-step transition metal-catalyzed synthesis of this compound is not explicitly detailed, the principles of site-selective cross-coupling reactions on polyhalogenated benzenes are well-established. thieme-connect.comnih.gov These reactions typically proceed via an oxidative addition-reductive elimination cycle, where the choice of metal, ligand, and reaction conditions dictates which halogen is substituted. nih.gov The general reactivity order for halogens in such cross-coupling reactions is I > Br > Cl > F, which can be exploited for selective functionalization. thieme-connect.com

Multi-Step Synthesis and Precursor Chemistry

The synthesis of highly substituted aromatic compounds like this compound often necessitates a multi-step approach, starting from simpler, commercially available precursors. The strategic introduction of functional groups and sequential halogenation steps are key to achieving the desired substitution pattern.

Synthetic Routes from Fluorobenzene Derivatives

A logical starting point for the synthesis of this compound is a fluorinated benzene derivative. For instance, a synthetic pathway could potentially start with a compound like 2-fluorotoluene (B1218778) or another appropriately substituted fluorobenzene. smolecule.com The synthesis of related compounds, such as 1,3-dibromo-4-fluorobenzene, has been achieved starting from o-fluoronitrobenzene through a three-step process involving bromination, reduction of the nitro group to an amine, and a subsequent Sandmeyer-type reaction. google.com

A plausible, though not explicitly documented, route to this compound could involve the bromination of a suitable fluorinated precursor. The directing effects of the fluorine atom and any other substituents on the benzene ring would guide the position of the incoming bromine atoms during electrophilic aromatic substitution.

Sequential Halogenation and Strategic Functional Group Transformations

Sequential halogenation is a common strategy for building up polyhalogenated aromatic compounds. vulcanchem.com This involves the stepwise introduction of halogen atoms, often interspersed with other chemical transformations to control the regioselectivity. For example, the synthesis of 1,3,5-tribromo-2-fluorobenzene (B3133544) can be achieved by the tribromination of aniline (B41778), followed by a diazotization reaction and subsequent displacement with fluoride (B91410). youtube.com

In a hypothetical synthesis of this compound, one might envision a strategy starting with an aniline derivative. The powerful ortho-, para-directing amino group could be used to install bromine atoms at specific positions. Subsequent removal or transformation of the amino group, for instance, via a Sandmeyer reaction, could then be performed to yield the final product. The Sandmeyer reaction is a versatile tool that allows for the conversion of an amino group into a wide range of substituents, including halogens.

Another approach involves functional group interconversion on a pre-existing polyhalogenated benzene ring. For instance, a compound with a different substitution pattern could potentially be isomerized or a substituent could be replaced through nucleophilic aromatic substitution or transition metal-catalyzed processes, although these routes can be challenging due to the highly substituted nature of the target molecule.

Table of Reaction Parameters for a Hypothetical Synthesis of a Tribromo-fluorobenzene Derivative:

This table illustrates typical conditions that might be employed in the synthesis of a related compound, 1,3-dibromo-4-fluorobenzene, starting from o-fluoronitrobenzene. google.com

Interactive Data Table: Synthetic Steps for 1,3-dibromo-4-fluorobenzene

Step Starting Material Reagent(s) Solvent Key Transformation
1. Bromination o-Fluoronitrobenzene N-bromosuccinimide Acetic Acid Addition of a bromine atom
2. Reduction Brominated intermediate Not specified Not specified Reduction of the nitro group to an amine
3. Diazotization-Sandmeyer Amino intermediate Not specified Not specified Replacement of the amino group with bromine

Reactivity and Mechanistic Investigations of 1,2,3 Tribromo 4 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1,2,3-tribromo-4-fluorobenzene. This reaction involves the displacement of a halide by a nucleophile from the aromatic ring. The mechanism and regioselectivity of these reactions are intricately governed by the electronic effects of the halogen substituents.

Elucidation of Halogen Displacement Mechanisms by Nucleophiles

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. chemistrysteps.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For a reaction to proceed via the SNAr pathway, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orgyoutube.com Halogens, like fluorine and bromine, act as electron-withdrawing groups through their inductive effect, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com The presence of multiple halogen substituents on this compound enhances this effect.

Regioselectivity in Nucleophilic Substitution of this compound

The regioselectivity of nucleophilic substitution on this compound is determined by the position of the halogen atoms. Nucleophilic attack is favored at positions that are activated by electron-withdrawing groups, particularly when those groups are ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the fluorine atom is the most likely leaving group due to its strong activating effect.

The bromine atoms at positions 1, 2, and 3 also influence the regioselectivity. Their electron-withdrawing inductive effects further activate the ring towards nucleophilic attack. The position of attack will be the one that leads to the most stable Meisenheimer complex. The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electron-withdrawing substituents.

Position of AttackLeaving GroupActivating/Deactivating Influence of Substituents
C4FluorineActivated by ortho-bromine (C3) and meta-bromine (C2). The para-bromine (C1) also contributes to the overall electron-deficient nature of the ring.
C1, C2, or C3BromineLess likely to be displaced compared to fluorine in a typical SNAr reaction. The relative activating effects of the other halogens would determine the preferred site among these.

Impact of Fluorine and Bromine Substituents on SNAr Pathways

The fluorine and bromine substituents have distinct and combined effects on the SNAr pathways of this compound.

Fluorine: The high electronegativity of fluorine makes it a powerful activating group for SNAr reactions through its strong inductive effect (-I effect). masterorganicchemistry.com This effect significantly lowers the energy barrier for the initial nucleophilic attack. libretexts.org As a leaving group in SNAr reactions, fluoride (B91410) is favored because the rate-determining step is the formation of the Meisenheimer complex, not the C-X bond cleavage. masterorganicchemistry.comnih.gov

The interplay of these substituents means that nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom. The cumulative electron-withdrawing effect of the three bromine atoms enhances the reactivity at this position.

SubstituentInductive EffectLeaving Group Ability in SNArOverall Impact on Reactivity
FluorineStrongly electron-withdrawing (-I)ExcellentStrongly activating
BromineModerately electron-withdrawing (-I)GoodModerately activating

Cross-Coupling Reactions and Advanced Functionalization

This compound is also a valuable substrate for various cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl halides. nih.gov The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. libretexts.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl > F. yonedalabs.com

Transmetalation: An organometallic reagent transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

Given the reactivity trend in oxidative addition, the C-Br bonds in this compound are more susceptible to reaction in palladium-catalyzed cross-couplings than the C-F bond. This provides a regioselective handle for functionalization.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgmdpi.com

For this compound, Suzuki-Miyaura coupling can be selectively performed at one or more of the C-Br positions. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, can influence the regioselectivity and extent of the coupling. yonedalabs.com

Due to the higher reactivity of the C-Br bonds compared to the C-F bond in the oxidative addition step, the bromine atoms can be selectively replaced, leaving the fluorine atom intact. This allows for the synthesis of various fluorinated biaryl compounds, which are of interest in medicinal chemistry and materials science. mdpi.comugr.es The steric hindrance around the bromine atoms may also play a role in the regioselectivity, with the less sterically hindered C-Br bond potentially reacting preferentially.

Reaction StepDescriptionReactivity of Halogens in this compound
Oxidative AdditionInsertion of Pd(0) into the C-X bond.C-Br >> C-F
TransmetalationTransfer of an organic group from a boronic acid to the Pd(II) complex.-
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst.-
C-N Bond Formation Reactions

The introduction of nitrogen-containing functional groups onto aromatic rings is a cornerstone of pharmaceutical and materials chemistry. For a polyfunctionalized substrate like this compound, achieving selective C-N bond formation presents a significant challenge. The primary methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation. acs.orgwikipedia.orgwikipedia.org

The Buchwald-Hartwig amination stands out for its mild reaction conditions and broad substrate scope. libretexts.orgorganic-chemistry.org The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org For this compound, the key challenge is controlling the site of amination among the three C-Br bonds. The general reactivity trend for oxidative addition to the palladium(0) catalyst is influenced by both electronic effects and steric hindrance. The C-Br bond at the 2-position is the most sterically hindered, flanked by two other bromine atoms. The C-Br bond at the 3-position is ortho to the electron-withdrawing fluorine atom, which can influence its reactivity. The choice of phosphine (B1218219) ligand is critical in directing the selectivity of this reaction. acs.org

The Ullmann condensation is an older, copper-catalyzed method for forming C-N bonds, typically requiring harsher conditions (high temperatures and polar solvents) than the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org While modern ligand systems have improved the reaction's scope and mildness, selectivity on a polyhalogenated arene remains a primary hurdle. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Similar to palladium catalysis, the site of reaction on this compound would depend on the relative reactivity of the C-Br bonds under copper-mediated conditions.

The table below illustrates hypothetical outcomes for the selective mono-amination of this compound, emphasizing how reaction conditions could influence the position of the newly formed C-N bond.

Catalyst SystemAmineExpected Major ProductRationale for Selectivity
Pd(OAc)₂ / Bulky LigandMorpholine1-Amino-2,3-dibromo-4-fluorobenzeneReaction at the least sterically hindered C-Br bond.
Pd₂(dba)₃ / Electron-Rich LigandAniline (B41778)3-Amino-1,2-dibromo-4-fluorobenzeneElectronic activation of the C-Br bond ortho to the fluorine atom.
CuI / PhenanthrolineBenzylamineMixture of isomersTraditional Ullmann conditions often lead to lower selectivity.
Other Palladium-Mediated Transformations

Beyond C-N bond formation, this compound is a versatile substrate for various palladium-catalyzed C-C bond-forming reactions, which are fundamental to the synthesis of complex organic molecules. nih.gov These transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, rely on the oxidative addition of a C-Br bond to a palladium(0) catalyst. nih.govwikipedia.orgnih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming methods due to its mild conditions and the commercial availability of boronic acids. wikipedia.orglibretexts.org When applied to this compound, the reaction's site-selectivity is paramount and can be controlled by the careful selection of ligands, bases, and solvents. researchgate.netugr.esmdpi.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org The regioselectivity of the Heck reaction on this compound would be dictated by which C-Br bond undergoes the initial oxidative addition.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of aryl alkynes.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. While effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki coupling.

The following table summarizes the expected products from these palladium-mediated transformations, highlighting the importance of achieving site-selectivity.

Reaction NameCoupling PartnerPotential Product (assuming C3-Br reaction)
Suzuki-MiyauraPhenylboronic acid3-Phenyl-1,2-dibromo-4-fluorobenzene
HeckStyrene1,2-Dibromo-4-fluoro-3-(2-phenylethenyl)benzene
SonogashiraPhenylacetylene1,2-Dibromo-4-fluoro-3-(phenylethynyl)benzene
StilleTributyl(phenyl)stannane3-Phenyl-1,2-dibromo-4-fluorobenzene

Site-Selective Functionalization of Polyhalogenated Arenes

The selective functionalization of one specific halogen atom in a polyhalogenated arene, such as this compound, is a significant synthetic challenge due to the similar reactivity of identical halogen atoms. nih.govbohrium.comacs.orgnih.gov Achieving site-selectivity is crucial as it allows for the stepwise and controlled introduction of different functional groups, thereby enabling the rapid construction of complex molecules. nih.gov The outcome of a cross-coupling reaction is determined by the rate of oxidative addition of the catalyst into the various C-X bonds. This rate is governed by a combination of steric hindrance, electronic effects, and the specific catalytic system employed. nih.govnih.gov

For this compound, several factors influence which C-Br bond will react preferentially:

Steric Hindrance : The C-Br bond at the C2 position is the most sterically encumbered, being situated between two other bromine atoms. The C-Br at C1 is adjacent to one bromine, while the C-Br at C3 is adjacent to a bromine and a smaller fluorine atom. Consequently, reactions controlled by steric approach of the catalyst are likely to occur at the less hindered C1 or C3 positions.

Electronic Effects : The fluorine atom at C4 is strongly electron-withdrawing via induction. This effect can make the adjacent C3-Br bond more electrophilic and potentially more susceptible to oxidative addition by an electron-rich palladium(0) catalyst.

Directing Group Effects : While not intrinsically present, the introduction of a directing group onto the ring could override the inherent steric and electronic preferences.

Ligand-Controlled Selectivity in Catalysis

In palladium-catalyzed cross-coupling reactions, the ancillary ligand bound to the metal center plays a pivotal role in controlling the regioselectivity. nsf.govnih.govcapes.gov.br By modifying the steric and electronic properties of the ligand, one can tune the catalyst's reactivity to favor one reaction site over another. cam.ac.uk

Sterically Demanding Ligands : Bulky phosphine ligands (e.g., t-butyl-containing biarylphosphines) or N-heterocyclic carbenes (NHCs) can enhance selectivity by directing the catalytic complex to the most accessible C-Br bond. nsf.gov For this compound, a very bulky ligand would likely favor reaction at the C1 or C3 position over the highly congested C2 position.

Electron-Rich Ligands : Ligands that increase the electron density on the palladium center can accelerate the rate of oxidative addition. This can sometimes alter the inherent selectivity of the substrate. The choice of ligand can create a subtle balance between steric and electronic factors to achieve the desired outcome.

The table below outlines how different types of ligands might influence the site of a Suzuki-Miyaura coupling on this compound.

Ligand TypeExample LigandProbable Site of ReactionRationale
Bulky BiarylphosphineSPhosC1 or C3Steric hindrance at C2 disfavors reaction.
N-Heterocyclic Carbene (NHC)IPrC1 or C3Large steric profile directs catalyst to less hindered sites. nsf.gov
Electron-donating FerrocenylphosphinedppfC3May favor the electronically activated C-Br bond ortho to fluorine.
Influence of Additives and Solvents on Reaction Outcomes

The reaction environment, including the choice of solvent and the presence of additives like bases or salts, can significantly impact the outcome and selectivity of cross-coupling reactions. nih.gov

Bases : The base is a crucial component in many cross-coupling reactions, particularly the Suzuki-Miyaura (to activate the boronic acid) and Heck (to neutralize the generated H-X) reactions. The nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its solubility can modulate the reaction rate and, in some cases, the regioselectivity.

Additives : The addition of certain salts (e.g., halides) can interact with the catalyst or intermediates, altering the course of the reaction. For example, in some systems, additives can help stabilize the active catalytic species or modify ligand-metal interactions, thereby influencing selectivity.

Ortho-Fluorine Directed C-H Functionalization Methodologies

A powerful strategy in modern organic synthesis is the use of directing groups to achieve C-H functionalization. The fluorine atom, while generally considered a weak coordinating atom, can act as a directing group for metallation, particularly with late transition metals. nih.govacs.org This approach, often termed ortho-fluorine directed C-H functionalization, involves the coordination of a metal center to the fluorine atom, which then facilitates the activation of the adjacent C-H bond. nih.gov

In the case of this compound, the fluorine atom at C4 is ortho to both the C3-Br bond and the C5-H bond. While the C-Br bonds are typically more reactive in cross-coupling, under specific C-H activation conditions, it is conceivable to functionalize the C5-H bond. This would involve a catalytic cycle where the metal catalyst is directed by the C4-fluorine to selectively cleave the C5-H bond, creating a metallacyclic intermediate that can then react with a coupling partner. This methodology offers a complementary approach to functionalization, targeting a C-H bond instead of the more conventional C-Br bonds. The thermodynamic preference often favors the formation of metal-aryl bonds with ortho-fluorine substituents. acs.org

Other Reaction Pathways

Beyond palladium-catalyzed reactions, this compound can undergo other transformations, including metallation and nucleophilic aromatic substitution.

Lithiation and Grignard Formation : Halogen-metal exchange, typically using organolithium reagents like n-butyllithium at low temperatures, is a common way to generate aryllithium species. For polyhalogenated arenes, the site of exchange is influenced by both kinetic and thermodynamic factors. The C-Br bond ortho to the directing fluorine group (C3) could be a potential site for selective lithiation. Formation of a Grignard reagent using magnesium metal would likely be less selective and could lead to mixtures of products.

Nucleophilic Aromatic Substitution (SNAr) : In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. nih.govlibretexts.org This reaction requires significant activation of the ring by electron-withdrawing groups. libretexts.org While the three bromine atoms and one fluorine atom are all electron-withdrawing, this compound is not as highly activated as, for example, a dinitro-substituted arene. Generally, fluorine is a better leaving group than bromine in SNAr reactions when the ring is sufficiently activated, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. youtube.com A strong nucleophile could potentially displace the fluorine atom at C4, although harsh conditions might be required. nih.govresearchgate.net

Oxidation Reactions of Halogenated Arenes

The oxidation of halogenated aromatic compounds is a challenging transformation. The electron-withdrawing nature of halogen substituents deactivates the aromatic ring, making it less susceptible to electrophilic attack, which is a common mechanism in many oxidation reactions. However, under specific conditions, oxidation can occur, often leading to the formation of phenols, quinones, or degradation products.

Research into the oxidative transformation of related polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), provides some insight. Studies using strong oxidizing agents like potassium permanganate (B83412) have shown that hydroxylated PBDEs undergo rapid oxidative degradation compared to their non-hydroxylated counterparts. nih.gov This suggests that the presence of an electron-donating group facilitates oxidation. For this compound, which lacks such a group, the aromatic ring is expected to be highly resistant to oxidation. nih.gov

Oxidative degradation, when it does occur, is likely to be slow and require harsh reaction conditions. The reaction rate would be influenced by the substitution pattern of the halogens. researchgate.net For instance, studies on PBDEs indicate that the oxidative transformation rates are significantly slower than for their hydroxylated metabolites, highlighting the resistance of the brominated ring system to oxidative degradation. nih.gov

Table 1: Comparative Oxidation Rates of Brominated Aromatic Compounds This table presents representative data from analogous compounds to illustrate the general principles of reactivity, as specific data for this compound is not available in the cited literature.

Compound Oxidizing Agent Conditions Outcome Reference
Polybrominated Diphenyl Ethers (PBDEs) Potassium Permanganate 50 °C, pH 7.6 Slow transformation nih.gov

Given the high degree of halogenation and the absence of activating groups, direct oxidation of the aromatic ring of this compound is predicted to be an inefficient process. Alternative pathways, such as those involving initial transformation into an organometallic derivative, would likely be required to achieve functionalization via oxidative processes.

Reactions with Organometallic Reagents for Further Derivatization

Reactions involving organometallic intermediates are among the most powerful tools for the functionalization of polyhalogenated arenes. These reactions, including metal-halogen exchange and cross-coupling reactions, allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Halogen Exchange:

The formation of organolithium or Grignard reagents is a common strategy for activating aryl halides. wikipedia.orgchemguide.co.uk In the case of this compound, the C-Br bonds are significantly more reactive than the C-F bond in these processes. The reaction with an organolithium reagent (like n-BuLi or s-BuLi) or magnesium metal would lead to a metal-halogen exchange at one of the C-Br positions. nih.govreddit.com

The regioselectivity of this exchange is governed by both steric and electronic factors.

Electronic Effects: The fluorine atom is the most electronegative substituent, exerting a strong inductive electron-withdrawing effect. This can increase the acidity of adjacent protons, potentially leading to ortho-lithiation, although halogen-metal exchange is typically much faster with aryl bromides.

Steric Hindrance: The bromine atom at the C2 position is flanked by two other bromine atoms, making it the most sterically hindered. The bromine at C3 is less hindered, and the bromine at C1 is adjacent to the fluorine atom.

Kinetic vs. Thermodynamic Control: The site of metal-halogen exchange can sometimes be influenced by reaction temperature and the specific organometallic reagent used.

Generally, metal-halogen exchange on polyhalogenated arenes preferentially occurs at the most sterically accessible and electronically activated position. For this compound, exchange is most likely to occur at the C1 or C3 positions. The resulting aryllithium or Grignard reagent is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups. chemguide.co.ukudel.edu The use of bimetallic combinations, such as sBu2Mg·2LiOR, has been shown to enable highly regioselective Br/Mg exchanges in various dibromo-arenes under mild conditions. nih.govnih.gov

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally effective for the selective functionalization of polyhalogenated compounds. nih.govacs.orgresearchgate.net The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. iitd.ac.inyoutube.com The generally accepted reactivity order for aryl halides in oxidative addition is C–I > C–Br > C–OTf > C–Cl >> C–F. researchgate.net

For this compound, a selective monocoupling reaction is expected at one of the C-Br bonds, leaving the other bromine atoms and the fluorine atom intact for subsequent transformations. The site-selectivity of the coupling is dictated by the electronic and steric environment of each C-Br bond. nih.govacs.org

The C-Br bond at the C2 position is the most sterically encumbered, which would likely retard the rate of oxidative addition at this site.

The C-Br bonds at C1 and C3 are less hindered. The electronic influence of the adjacent fluorine atom might favor oxidative addition at the C1 position.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is often possible to achieve high regioselectivity in the coupling of polyhalogenated substrates. researchgate.net This allows for a stepwise and controlled derivatization of the aromatic ring.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Polyhalogenated Arenes This table presents typical reaction conditions from the literature for analogous compounds to illustrate the general methodology, as specific data for this compound is not available in the cited literature.

Aryl Halide Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
1,4-Dibromo-nitrobenzene Arylboronic acid Pd(OAc)2 K3PO4 Toluene/H2O >90 nih.gov
Dihaloarenes Arylboronic acids Pd(OAc)2 / PCy3 K3PO4 Dioxane 70-98 researchgate.net

These organometallic transformations underscore the potential of this compound as a versatile building block. The differential reactivity of the C-Br and C-F bonds, combined with the regioselectivity imparted by the substitution pattern, allows for a range of derivatization strategies to access highly functionalized aromatic compounds. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While 1,2,3-Tribromo-4-fluorobenzene is a relatively rigid molecule, MD simulations could be used to study its interactions with other molecules, such as solvents or reactants, in a dynamic environment.

Conformational analysis for this molecule is straightforward due to the planar nature of the benzene (B151609) ring. However, MD simulations could provide insight into the intermolecular interactions, such as halogen bonding, that this compound might engage in. These interactions can be crucial in condensed phases and can influence the molecule's physical properties and reactivity.

Predictive Modeling of Chemical Behavior and Reaction Pathways

Predictive modeling combines computational chemistry with data-driven approaches, such as machine learning, to forecast the outcomes of chemical reactions. By training models on large datasets of known reactions, it becomes possible to predict the products, yields, or reaction rates for new combinations of reactants. nih.govchemrxiv.org

For a compound like this compound, predictive models could be used to hypothesize its behavior in various reaction types. For example, machine learning models trained on nucleophilic aromatic substitution reactions could predict the most likely site of substitution on the molecule under different conditions. chemrxiv.org These models can accelerate the discovery of new synthetic routes and help in understanding the factors that govern chemical reactivity. nih.govnih.govarxiv.org The development of hybrid models that combine traditional transition state modeling with machine learning shows promise for accurately predicting reaction barriers. chemrxiv.org

Application of Machine Learning Approaches in Halogenated Aromatic Chemistry

The intersection of computational chemistry and machine learning has opened new avenues for investigating the properties, reactivity, and potential effects of halogenated aromatic compounds. These sophisticated models can decipher complex structure-activity relationships, offering predictive insights that can guide experimental research. By training algorithms on datasets derived from quantum mechanical calculations and experimental results, researchers can forecast the behavior of molecules like this compound with increasing accuracy.

A primary application of machine learning in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activities or other effects. wikipedia.org For halogenated aromatic compounds, these models are instrumental in predicting toxicological profiles and environmental fate.

One notable machine learning framework, the Hybrid Dynamic Graph-based Ensemble Model (HD-GEM), integrates graph neural networks and descriptor-based molecular fingerprints to predict the toxicity of halogenated aromatic compounds. nih.gov This model has demonstrated superior predictive power for various toxicities, including genotoxicity, cardiotoxicity, and hepatotoxicity, when compared to conventional machine learning models. nih.gov

Table 1: Performance of a Machine Learning Model in Predicting Toxicity of Halogenated Aromatic Compounds
Toxicity EndpointModel AccuracyReference
CardiotoxicityHigh nih.gov
HepatotoxicityHigh nih.gov
GenotoxicityHigh nih.gov

Machine learning has also proven highly effective in predicting the chemical reactivity of halogenated aromatic compounds. For instance, a model has been developed to predict the reactive sites for electrophilic aromatic substitutions with high accuracy. nih.govacs.org This tool can be particularly valuable for planning the synthesis of complex molecules. The model takes the SMILES (Simplified Molecular-Input Line-Entry System) representation of a compound as input and utilizes six quantum mechanics descriptors to identify its most reactive sites. nih.govacs.org

Table 2: Accuracy of a Machine Learning Model for Predicting Reactive Sites in Electrophilic Aromatic Substitution
Validation SetPrediction AccuracyReference
Internal Validation93% nih.govacs.org
External Validation90% nih.govacs.org

Furthermore, machine learning models have been successfully applied to predict the reaction kinetics of halogenated compounds. A study on reactive bromine species demonstrated that machine learning-based QSAR models significantly outperform traditional multiple linear regression models. nih.gov This research also highlighted that combining molecular fingerprints with quantum descriptors as input features enhances the predictive performance of the models for second-order rate constants. nih.gov Important descriptors identified through this approach include the energy of the highest occupied molecular orbital (EHOMO) and the energy gap (Egap). nih.gov

The predictive power of machine learning extends to the complex chiroptical properties of halogenated systems. Neural networks have been trained to estimate the rotatory strength of halogenated nih.govhelicenes, navigating over a billion possible structures to identify candidates with exceptional chiroptical properties. chemrxiv.org This demonstrates the capability of machine learning to handle vast chemical spaces and accelerate the discovery of materials with specific optical properties. chemrxiv.org

These applications underscore the transformative potential of machine learning in the study of halogenated aromatic compounds. By leveraging large datasets and advanced algorithms, these computational tools provide rapid and reliable predictions, reducing the need for time-consuming and resource-intensive experimental work.

Synthetic Utility and Applications As a Chemical Building Block

Precursor for Advanced Organic Materials and Polymers

The unique electronic and structural properties imparted by the multiple halogen substituents in 1,2,3-Tribromo-4-fluorobenzene make it a potential precursor for the synthesis of advanced organic materials and polymers. While specific research detailing the direct polymerization or incorporation of this compound into such materials is not extensively documented, the reactivity of its carbon-bromine bonds offers several avenues for creating novel materials.

The bromine atoms can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This functionality allows for the systematic construction of conjugated polymers and other advanced materials with tailored electronic and photophysical properties. The fluorine atom, being relatively inert to these coupling conditions, remains in the final structure, potentially influencing the material's stability, solubility, and solid-state packing.

Intermediate in the Synthesis of Complex Organic Molecules

The differential reactivity of the halogen atoms in this compound allows for its use as a versatile intermediate in the stepwise synthesis of more complex organic structures.

Synthesis of Anilines and Their Derivatives

While direct nucleophilic aromatic substitution of a bromine atom in this compound with an amine to form a bromo-fluoro-aniline derivative is a plausible synthetic route, specific examples in the literature are scarce. Generally, the synthesis of fluorinated anilines often involves the amination of activated fluoroaromatic compounds or the reduction of a corresponding nitro group. The presence of multiple deactivating bromine atoms in this compound would likely make direct amination challenging without the use of specialized catalysts or harsh reaction conditions.

A more common approach to synthesizing aniline (B41778) derivatives from such polyhalogenated compounds would involve a preliminary functionalization step, such as a cross-coupling reaction, to introduce an activating group before attempting the introduction of an amine functionality.

Preparation of Other Polyhalogenated Fluorobenzene (B45895) Analogues

This compound can serve as a starting material for the synthesis of other polyhalogenated fluorobenzene analogues through selective dehalogenation or halogen exchange reactions. For instance, selective debromination could be achieved using various reducing agents, leading to dibromo- or monobromo-fluorobenzene derivatives with specific substitution patterns that might be difficult to access through direct halogenation of fluorobenzene.

Furthermore, under specific conditions, it might be possible to achieve a halogen exchange (halex) reaction, replacing one of the bromine atoms with another halogen, such as chlorine or iodine, thus expanding the range of accessible polyhalogenated fluorobenzene building blocks.

Formation of Functionalized Heteroaromatic Derivatives

The synthesis of functionalized heteroaromatic compounds often relies on the cyclization of appropriately substituted aromatic precursors. While direct evidence of this compound being used in such cyclization reactions is limited, its structure presents several possibilities. For example, after conversion of one or more bromine atoms to other functional groups (e.g., amines, thiols, or alkynes) through cross-coupling or substitution reactions, intramolecular cyclization could lead to the formation of various heterocyclic systems, such as benzofurans, benzothiophenes, or indoles, bearing the remaining halogen atoms for further functionalization.

Role in Agrochemical and Pharmaceutical Synthesis (as a synthetic intermediate)

Halogenated aromatic compounds are crucial building blocks in the synthesis of a vast array of agrochemicals and pharmaceuticals. The presence of fluorine and other halogens can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic properties. While specific examples of commercial agrochemicals or pharmaceuticals directly synthesized from this compound are not readily found in the public domain, the general importance of polyhalogenated fluorobenzenes as intermediates is well-established. wikipedia.org

Compounds with similar structural motifs are often used to introduce a fluorinated phenyl group into a larger molecule, a common strategy in drug design. The bromine atoms on this compound provide multiple handles for synthetic elaboration, allowing for the attachment of this fluorinated core to various pharmacophores or toxophores. For example, a Grignard reagent formed from one of the bromine atoms could be used to create a new carbon-carbon bond, a key step in the synthesis of many active pharmaceutical ingredients. wikipedia.org

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Strategies

The efficient synthesis of 1,2,3-Tribromo-4-fluorobenzene is the gateway to its broader application. Current synthetic approaches often rely on classical multi-step procedures that can be lengthy and low-yielding. Future research will likely focus on developing more direct and efficient routes. One promising avenue is the refinement of diazotization-halogenation sequences, potentially starting from precursors like 4-bromo-3-chloro-2-fluoroaniline, where a one-pot diazotization and iodination has been shown to improve yield and operational simplicity for similar structures. google.com

Synthetic Strategy Potential Precursor Key Transformation Anticipated Advantage
Optimized DiazotizationSubstituted AnilinesOne-Pot Diazotization-BrominationReduced by-products, improved yield google.com
Direct C-H Bromination4-FluorobenzeneRegioselective CatalysisFewer synthetic steps, atom economy
Halogen Exchange (Halex)Polychlorinated FluorobenzenesTransition-Metal CatalysisAccess from different starting materials

Exploration of Underutilized Reactivity Modes for Enhanced Functionalization

The four distinct halogen atoms on the this compound ring offer a rich playground for selective functionalization. The differential reactivity of C-Br versus C-F bonds is well-established, but the subtle differences between the three C-Br bonds at positions 1, 2, and 3 have not been fully exploited. Future research will focus on selectively activating one bromine atom over the others using advanced organometallic techniques. researchgate.net For instance, regioselective metal-halogen exchange reactions, controlled by the choice of organometallic reagent and reaction conditions, could allow for the stepwise introduction of different functional groups. researchgate.net

Furthermore, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic properties of the ring. acs.org This electronic influence can be harnessed to control the regioselectivity of electrophilic aromatic substitution on derivative compounds or to modulate the reactivity of the adjacent bromine atoms. Exploring transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at specific bromine positions while leaving the others intact is a key area for future investigation. This would enable the construction of highly complex and diverse molecular scaffolds from a single, readily accessible starting material.

Advanced Computational Modeling for Prediction of Complex Chemical Transformations

As synthetic chemists tackle the challenge of selectively functionalizing this compound, advanced computational modeling will become an indispensable predictive tool. Density Functional Theory (DFT) and other ab initio methods can be used to model the electronic structure of the molecule and predict the most likely sites for various chemical reactions. researchgate.net For example, computational studies can calculate the relative energies of intermediates and transition states for metal-halogen exchange at each of the three bromine positions, guiding the experimental design of highly regioselective reactions.

Modeling Application Computational Method Predicted Outcome Impact on Research
Regioselectivity of LithiationDFT Energy CalculationsMost Favorable Site for Metal-Halogen ExchangeGuide for selective functionalization researchgate.net
Catalyst PerformanceTransition State TheoryReaction Barriers for Cross-CouplingSelection of optimal catalyst systems
Spectroscopic PropertiesTD-DFTNMR/UV-Vis Spectra of DerivativesAid in product characterization

Integration with Flow Chemistry and Automated Synthesis Techniques

To translate the synthetic potential of this compound into practical applications, particularly in fields like pharmaceuticals and materials science, the integration of modern synthesis technologies is essential. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, and improved scalability. researchgate.netnih.gov Many reactions involving halogenated aromatics, such as lithiation and nitration, can be hazardous on a large scale in batch reactors; flow systems mitigate these risks. uc.pt The synthesis of 1,2,3-triazoles, a common motif in medicinal chemistry, has been successfully demonstrated in flow systems, highlighting the applicability of this technology to downstream functionalization. nih.gov

Pairing flow chemistry with automated synthesis platforms can further accelerate the exploration of this compound's chemical space. chemrxiv.org An automated system could perform a series of selective functionalization and coupling reactions, rapidly generating a library of derivatives for screening in drug discovery or materials science applications. This high-throughput approach allows for the systematic investigation of structure-activity relationships, significantly speeding up the process from molecular design to functional product.

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